molecular formula C12H17N3O B1382025 N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide CAS No. 1339011-02-7

N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide

Cat. No. B1382025
CAS RN: 1339011-02-7
M. Wt: 219.28 g/mol
InChI Key: VVPOPKDWRNMWDP-UHFFFAOYSA-N
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Description

“N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide” likely refers to a compound that contains a benzamide group, an amino group, and a pyrrolidine ring . Benzamides are a class of compounds containing a benzene ring attached to an amide group. Pyrrolidine is a five-membered ring with four carbon atoms and one nitrogen atom .


Synthesis Analysis

While specific synthesis methods for “N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide” are not available, benzamides are typically synthesized through the reaction of benzoic acid with ammonia or amines . Pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors .


Molecular Structure Analysis

The molecular structure of “N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide” would likely include a benzene ring attached to an amide group, an amino group, and a pyrrolidine ring .


Chemical Reactions Analysis

The chemical reactions of “N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide” would depend on the specific conditions and reagents present. Generally, benzamides can undergo reactions typical of both amides and benzenes .


Physical And Chemical Properties Analysis

The physical and chemical properties of “N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide” would depend on its specific structure. For example, the presence of the pyrrolidine ring could influence the compound’s solubility and stability .

Scientific Research Applications

Nonaqueous Capillary Electrophoresis

N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide and related substances have been utilized in nonaqueous capillary electrophoretic separation. This method is significant for quality control in pharmaceuticals, particularly for substances like imatinib mesylate (IM) and related compounds. The methodology developed demonstrated effectiveness and affordability for analytical quality control (Ye et al., 2012).

Synthesis and Neuroleptic Activity

Research has explored the synthesis of benzamides, including derivatives of N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide, for potential neuroleptic activities. These compounds were tested for their inhibitory effects on stereotyped behavior in rats, revealing a strong correlation between their structure and neuroleptic activity (Iwanami et al., 1981).

Synthesis via Iodocyclization

Innovative methods have been developed for synthesizing pyrrolidine-substituted benzamides, including N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide, via iodocyclization. This approach highlights the versatility and potential applications of these compounds in various chemical syntheses and pharmaceutical developments (Oliveira et al., 2007).

Histone Deacetylase Inhibition

Some derivatives of N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide have been identified as isotype-selective inhibitors of histone deacetylases (HDACs). These compounds are of interest due to their potential in cancer therapy, as they exhibit significant antitumor activity and have entered clinical trials (Zhou et al., 2008).

5-HT1A Receptor Agonists

N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide derivatives have been synthesized as selective agonists for the 5-HT1A receptor, indicating their potential use in neurological and psychiatric treatments. Such compounds have shown potent and selective activity in receptor-binding studies (Fujio et al., 2000).

Dopamine D2 Receptor Imaging

Research has also focused on substituted benzamides, including N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide derivatives, for their role in dopamine D2 receptor imaging. This application is critical in diagnosing and understanding various neurological disorders, especially in the field of nuclear medicine (Chang et al., 1992).

Safety and Hazards

The safety and hazards of “N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide” would depend on its specific structure and properties. Some pyrrolidine derivatives have been found to be toxic .

Future Directions

Future research could focus on synthesizing “N-methyl-2-amino-5-(pyrrolidin-1-yl)benzamide” and studying its properties and potential applications. Pyrrolidine derivatives are of interest in drug discovery due to their wide range of biological activities .

properties

IUPAC Name

2-amino-N-methyl-5-pyrrolidin-1-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-14-12(16)10-8-9(4-5-11(10)13)15-6-2-3-7-15/h4-5,8H,2-3,6-7,13H2,1H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPOPKDWRNMWDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C=CC(=C1)N2CCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801258303
Record name 2-Amino-N-methyl-5-(1-pyrrolidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1339011-02-7
Record name 2-Amino-N-methyl-5-(1-pyrrolidinyl)benzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1339011-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-methyl-5-(1-pyrrolidinyl)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801258303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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